Enzyme Specificity: Exclusive Cleavage by Fungal Tripeptidyl Peptidases (Sedolisins)
Phe-Pro-Ala-pNA is specifically cleaved by the tripeptidyl peptidases (TPPs) SedB, SedC, and SedD from *Aspergillus fumigatus*. This cleavage releases the chromogenic p-nitroaniline (pNA) moiety, allowing for spectrophotometric quantification of enzyme activity at 405 nm [1]. This is in contrast to widely used chromogenic substrates like S-2238 (H-D-Phe-Pip-Arg-pNA) and S-2251 (H-D-Val-Leu-Lys-pNA), which are specific for thrombin and plasmin, respectively, and are not cleaved by these TPPs [2].
| Evidence Dimension | Enzyme Specificity |
|---|---|
| Target Compound Data | Cleaved by *A. fumigatus* SedB, SedC, and SedD (Tripeptidyl Peptidases) |
| Comparator Or Baseline | S-2238: Cleaved by thrombin. S-2251: Cleaved by plasmin. |
| Quantified Difference | Qualitative difference in enzyme target (TPP vs. thrombin/plasmin). |
| Conditions | Purified heterologously expressed enzymes in vitro [1]; Thrombin and plasmin assays per published protocols [2]. |
Why This Matters
This specificity makes Phe-Pro-Ala-pNA an essential tool for studying *A. fumigatus* TPP activity without interference from common mammalian proteases like thrombin or plasmin.
- [1] Reichard U, et al. Sedolisins, a New Class of Secreted Proteases from Aspergillus fumigatus with Endoprotease or Tripeptidyl-Peptidase Activity at Acidic pHs. *Appl Environ Microbiol*. 2006;72(3):1739-1748. doi:10.1128/AEM.72.3.1739-1748.2006 View Source
- [2] Orthner CL, et al. Simplified assay for antithrombin III activity using chromogenic peptide substrate. Manual and automated method. *Am J Clin Pathol*. 1982;77(2):172-176. View Source
